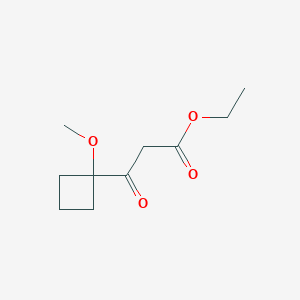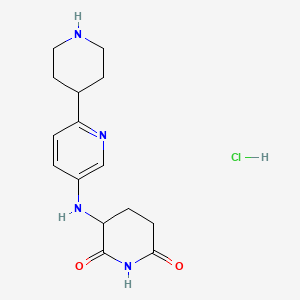
Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a cyclohexyl ring and a hydroxy-propanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate typically involves the esterification of (2R)-3-cyclohexyl-2-hydroxy-propanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
(2R)-3-cyclohexyl-2-hydroxy-propanoic acid+benzyl alcoholacid catalystBenzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction conditions, leading to higher product purity and reduced reaction times .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of (2R)-3-cyclohexyl-2-oxo-propanoate.
Reduction: Formation of (2R)-3-cyclohexyl-2-hydroxy-propanol.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (2R,3S)-3-hydroxy-2-methylbutanoate: Similar structure but with a methyl group instead of a cyclohexyl ring.
Benzyl alcohol: Lacks the ester and hydroxy-propanoate moiety.
Cyclohexyl acetate: Contains a cyclohexyl ring but lacks the benzyl group.
Uniqueness
Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate is unique due to its combination of a benzyl group, a cyclohexyl ring, and a hydroxy-propanoate moiety. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds.
Propiedades
Número CAS |
161313-45-7 |
|---|---|
Fórmula molecular |
C16H22O3 |
Peso molecular |
262.34 g/mol |
Nombre IUPAC |
benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate |
InChI |
InChI=1S/C16H22O3/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11-12H2/t15-/m1/s1 |
Clave InChI |
SAVRNLPPOWUZCP-OAHLLOKOSA-N |
SMILES isomérico |
C1CCC(CC1)C[C@H](C(=O)OCC2=CC=CC=C2)O |
SMILES canónico |
C1CCC(CC1)CC(C(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine](/img/structure/B13918097.png)

![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13918102.png)


![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate](/img/structure/B13918110.png)
![Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13918118.png)
![tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate](/img/structure/B13918122.png)



